5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
Overview
Description
5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is a synthetic organic compound with a complex structure that includes a pyrimidine ring substituted with a methyl group, a methylamino group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a substituted urea or guanidine, the pyrimidine ring is formed through cyclization reactions.
Substitution Reactions: Introduction of the methyl and methylamino groups can be achieved through nucleophilic substitution reactions.
Attachment of the Tetrahydrofuran Ring: This step often involves the use of a tetrahydrofuran derivative, which is attached to the pyrimidine ring through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4-amino-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
- 5-Methyl-4-(dimethylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
- 5-Methyl-4-(ethylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
Uniqueness
Compared to these similar compounds, 5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylamino group, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-methyl-4-(methylamino)-1-(oxolan-2-yl)pyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-6-13(8-4-3-5-15-8)10(14)12-9(7)11-2/h6,8H,3-5H2,1-2H3,(H,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXKFOCXCSYZOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC)C2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296405 | |
Record name | MLS002704130 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18002-33-0 | |
Record name | MLS002704130 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002704130 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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